4-Phenylmethoxy-2-pyrrol-1-ylaniline
Description
4-Phenylmethoxy-2-pyrrol-1-ylaniline is a substituted aniline derivative featuring a phenylmethoxy group at the para position (C4) and a pyrrol-1-yl moiety at the ortho position (C2). The phenylmethoxy group contributes steric bulk and lipophilicity, while the pyrrole ring may enhance electronic interactions.
Properties
IUPAC Name |
4-phenylmethoxy-2-pyrrol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c18-16-9-8-15(12-17(16)19-10-4-5-11-19)20-13-14-6-2-1-3-7-14/h1-12H,13,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHSFSPYVDKCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Phenylmethoxy-2-pyrrol-1-ylaniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-Phenylmethoxy-2-pyrrol-1-ylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Phenylmethoxy-2-pyrrol-1-ylaniline has several scientific research applications due to its unique properties. It is used in the field of medicinal chemistry for the development of novel biologically active compounds . The compound’s structure allows for the exploration of pharmacophore space and the development of drug candidates with target selectivity . Additionally, it has applications in the study of molecular interactions and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Phenylmethoxy-2-pyrrol-1-ylaniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, leading to a biological response. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Phenylmethoxy-2-pyrrol-1-ylaniline with structurally related compounds, highlighting key differences in substituents, positions, and inferred properties:
Structural and Functional Insights:
- Positional Isomerism : Moving the methoxy group from position 4 (CAS 20440-94-2) to 5 (CAS 15799-79-8) alters electronic distribution, affecting reactivity in electrophilic substitution reactions.
- Aniline vs. N-Substituted Derivatives : The unsubstituted -NH₂ group in this compound distinguishes it from N-arylated analogs (e.g., CAS 5961-59-1), making it more basic and reactive in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
